molecular formula C13H21NO6 B14517694 Diethyl (3-methyl-2-nitropent-3-en-1-yl)propanedioate CAS No. 62438-45-3

Diethyl (3-methyl-2-nitropent-3-en-1-yl)propanedioate

Cat. No.: B14517694
CAS No.: 62438-45-3
M. Wt: 287.31 g/mol
InChI Key: BMNSJSYKLXNKKB-UHFFFAOYSA-N
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Description

Diethyl (3-methyl-2-nitropent-3-en-1-yl)propanedioate is an organic compound that belongs to the class of malonic esters It is characterized by the presence of two ester groups and a nitroalkene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (3-methyl-2-nitropent-3-en-1-yl)propanedioate typically involves the alkylation of diethyl propanedioate (diethyl malonate) with an appropriate alkyl halide. The reaction is carried out in the presence of a strong base, such as sodium ethoxide, which deprotonates the diethyl malonate to form an enolate ion. This enolate ion then undergoes nucleophilic substitution with the alkyl halide to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Diethyl (3-methyl-2-nitropent-3-en-1-yl)propanedioate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The ester groups can be hydrolyzed to carboxylic acids.

    Substitution: The enolate ion formed from the compound can undergo further alkylation or acylation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.

Major Products Formed

    Oxidation: Formation of amines.

    Reduction: Formation of carboxylic acids.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Diethyl (3-methyl-2-nitropent-3-en-1-yl)propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl (3-methyl-2-nitropent-3-en-1-yl)propanedioate involves its ability to form enolate ions, which are highly reactive intermediates in organic synthesis. These enolate ions can participate in various nucleophilic substitution reactions, leading to the formation of new carbon-carbon bonds. The nitro group can also undergo reduction to form amines, which can further react with other functional groups.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler malonic ester without the nitroalkene moiety.

    Ethyl acetoacetate: Another 1,3-dicarbonyl compound with similar reactivity.

    Methyl acetoacetate: Similar to ethyl acetoacetate but with a methyl ester group.

Properties

CAS No.

62438-45-3

Molecular Formula

C13H21NO6

Molecular Weight

287.31 g/mol

IUPAC Name

diethyl 2-(3-methyl-2-nitropent-3-enyl)propanedioate

InChI

InChI=1S/C13H21NO6/c1-5-9(4)11(14(17)18)8-10(12(15)19-6-2)13(16)20-7-3/h5,10-11H,6-8H2,1-4H3

InChI Key

BMNSJSYKLXNKKB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC(C(=CC)C)[N+](=O)[O-])C(=O)OCC

Origin of Product

United States

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